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2-Hydroxy-3,6-dimethylpyrazine - 16289-18-2

2-Hydroxy-3,6-dimethylpyrazine

Catalog Number: EVT-510183
CAS Number: 16289-18-2
Molecular Formula: C6H8N2O
Molecular Weight: 124.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-Acetyl-1-pyrroline

Compound Description: 2-acetyl-1-pyrroline is a potent aroma compound known for its characteristic "popcorn" or "roasted" smell. It is found in various cooked foods, including popcorn, cooked rice, and bread. []

Relevance: This compound is relevant due to its presence alongside 2-Hydroxy-3,6-dimethylpyrazine in sweet corn products. Both belong to heterocyclic aromatic compounds contributing to aroma profiles. While structurally distinct, their shared presence suggests potential similarities in formation pathways or aroma perception.

2-Acetyl-2-thiazoline

Compound Description: 2-Acetyl-2-thiazoline is another key aroma compound, often described as having a "popcorn" or "nutty" odor. It is frequently found in cooked grains and contributes significantly to their desirable aroma. []

Relevance: Similar to 2-acetyl-1-pyrroline, this compound is found alongside 2-Hydroxy-3,6-dimethylpyrazine in sweet corn products. Both are heterocyclic aromatics contributing to aroma, suggesting potential overlaps in their formation or sensory impact.

Relevance: Dimethyl sulfide is a volatile compound identified in sweet corn products along with 2-Hydroxy-3,6-dimethylpyrazine. While belonging to a different chemical class (sulfide vs. pyrazine), their co-occurrence highlights the complexity of aroma profiles in food, where various chemical classes contribute to the overall sensory perception.

2-Ethyl-3,6-dimethylpyrazine

Compound Description: 2-Ethyl-3,6-dimethylpyrazine belongs to the pyrazine class of compounds and possesses a potent roasted, nutty aroma. It is often found in roasted foods and fermented products, contributing significantly to their sensory characteristics. [, ]

Relevance: This compound exhibits a close structural resemblance to 2-Hydroxy-3,6-dimethylpyrazine, sharing the core pyrazine ring structure and the same alkyl substituents. The key difference lies in the presence of a hydroxyl group in 2-Hydroxy-3,6-dimethylpyrazine, which can significantly influence its reactivity and potentially its sensory properties. Despite this difference, their shared structural features suggest potential similarities in their formation pathways and possible sensory overlaps. ,

Tetramethylpyrazine

Compound Description: Tetramethylpyrazine is another pyrazine derivative known for its roasted, nutty aroma. It is often found in fermented foods like Natto and contributes to their characteristic flavor profile. []

2,5-Dimethylpyrazine

Compound Description: 2,5-Dimethylpyrazine, also belonging to the pyrazine family, possesses a nutty, earthy aroma. It is a common volatile compound in various cooked foods and beverages, contributing to their complex flavor profiles. []

Trimethylpyrazine

Compound Description: Trimethylpyrazine, a pyrazine derivative with a strong, roasted aroma, is commonly found in roasted nuts, coffee, and other heated foods. It contributes significantly to the overall sensory perception of these products. []

2,3-Butanedione

Compound Description: 2,3-Butanedione, also known as diacetyl, is a volatile compound with a buttery, creamy aroma. It is found naturally in many foods, including dairy products and fermented beverages, and is often used as a flavoring agent. []

Relevance: While 2,3-Butanedione is not a pyrazine derivative, its presence in the provided research on volatile compounds in Natto alongside pyrazines like 2-Hydroxy-3,6-dimethylpyrazine suggests its potential role in influencing the overall aroma profile of fermented products. Although structurally distinct, their co-occurrence indicates possible interactions in their formation or sensory perception.

2-Ethyl-3,5-dimethylpyrazine

Compound Description: This compound is a structural isomer of 2-Ethyl-3,6-dimethylpyrazine, also known for its roasted cocoa or nutty aroma, highly valued in the food industry. []

Relevance: Like 2-Ethyl-3,6-dimethylpyrazine, this isomer shares the core pyrazine ring structure and the same alkyl substituents with 2-Hydroxy-3,6-dimethylpyrazine, differing only in the position of one methyl group. This structural similarity suggests they likely share a common precursor and might exhibit comparable sensory characteristics, despite the hydroxyl group in the target compound.

Overview

2-Hydroxy-3,6-dimethylpyrazine is a heterocyclic aromatic organic compound belonging to the pyrazine family, characterized by a pyrazine ring substituted with hydroxyl and methyl groups. This compound is notable for its distinct aromatic properties and is commonly found in various natural and synthetic products. Its unique structure contributes to its chemical properties and applications in different fields, including flavoring agents in the food industry and potential pharmacological uses.

Source and Classification

2-Hydroxy-3,6-dimethylpyrazine can be synthesized through multiple methods, including both chemical and enzymatic processes. It is classified as a pyrazine derivative, which are known for their diverse biological activities and importance in organic synthesis. The compound has been studied for its role in various biological systems and interactions with biomolecules, making it a subject of interest in both chemistry and biology.

Synthesis Analysis

Methods

The synthesis of 2-hydroxy-3,6-dimethylpyrazine can be achieved through several routes:

  1. Condensation Reaction: One common method involves the condensation of 2,3-butanedione with ammonia, followed by cyclization and hydroxylation. This method allows for the formation of the pyrazine ring under controlled conditions.
  2. Hydroxylation of 2,3-Dimethylpyrazine: Another approach includes the reaction of 2,3-dimethylpyrazine with hydroxylating agents. This method emphasizes the importance of reaction conditions to ensure high yields and purity.
  3. Chemoenzymatic Synthesis: Recent studies have demonstrated that 2-hydroxy-3,6-dimethylpyrazine can also be produced through chemoenzymatic pathways using bacterial operons. This process involves the condensation of aminoacetone and acetaldehyde derived from L-threonine, showcasing a biologically relevant synthesis route .

Technical Details

The synthetic processes often require specific reagents and conditions:

  • Oxidizing Agents: Potassium permanganate or chromium trioxide may be used for oxidation reactions.
  • Reducing Agents: Sodium borohydride or lithium aluminum hydride are typically employed for reduction processes.
  • Substitution Reactions: Various halogenating agents or alkylating agents are utilized under controlled temperature and pH conditions to facilitate substitution reactions on the pyrazine ring.
Molecular Structure Analysis

The molecular structure of 2-hydroxy-3,6-dimethylpyrazine can be represented as follows:

  • Molecular Formula: C_7H_10N_2O
  • Molecular Weight: 138.17 g/mol

The compound features a six-membered pyrazine ring with two methyl groups at positions 3 and 6, and a hydroxyl group at position 2. The presence of these substituents affects both its physical properties and chemical reactivity.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3,6-dimethylpyrazine undergoes several types of chemical reactions:

  1. Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
  2. Reduction: The compound can be reduced to yield dihydropyrazine derivatives.
  3. Substitution Reactions: Electrophilic and nucleophilic substitutions can occur at the methyl groups or on the pyrazine ring itself .

Technical Details

The reactions typically require specific conditions such as controlled temperatures, appropriate solvents (e.g., ethyl acetate), and catalysts (e.g., metal oxides) to optimize yields while minimizing byproducts .

Mechanism of Action

The mechanism of action for 2-hydroxy-3,6-dimethylpyrazine involves its interaction with biological macromolecules through hydrogen bonding due to its hydroxyl group. This interaction influences molecular structures and functions within biological systems. Additionally, the compound participates in redox reactions that affect cellular oxidative stress pathways, contributing to its observed biological activities .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a colorless to pale yellow liquid.
  • Odor: Characterized by a distinct aroma that contributes to its use as a flavoring agent.

Chemical Properties

  • Solubility: Soluble in organic solvents such as ethanol and ethyl acetate.
  • Stability: Generally stable under normal conditions but sensitive to strong oxidizing agents.

Relevant analyses have shown that the compound possesses significant antimicrobial properties, making it suitable for various applications in food preservation and pharmacology .

Applications

Scientific Uses

  1. Chemistry: Acts as a building block in synthesizing more complex heterocyclic compounds.
  2. Biology: Investigated for its potential role in biological systems; studies focus on its interaction with biomolecules.
  3. Medicine: Explored for pharmacological properties including antimicrobial and antioxidant activities.
  4. Industry: Utilized as a flavoring agent due to its unique aroma profile, particularly in the food industry .

Properties

CAS Number

16289-18-2

Product Name

2-Hydroxy-3,6-dimethylpyrazine

IUPAC Name

3,6-dimethyl-1H-pyrazin-2-one

Molecular Formula

C6H8N2O

Molecular Weight

124.14 g/mol

InChI

InChI=1S/C6H8N2O/c1-4-3-7-5(2)6(9)8-4/h3H,1-2H3,(H,8,9)

InChI Key

IUNWZLUSFPXBIJ-UHFFFAOYSA-N

SMILES

CC1=CN=C(C(=O)N1)C

Canonical SMILES

CC1=CN=C(C(=O)N1)C

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